molecular formula C31H24N2O5 B11583580 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11583580
M. Wt: 504.5 g/mol
InChI Key: LRUZPQONCLXGQP-UHFFFAOYSA-N
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Description

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(5-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines elements of benzyl, methoxy, pyridine, and chromeno-pyrrole moieties, making it an interesting subject for chemical synthesis and analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(5-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione typically involves multiple steps, including the formation of intermediate compounds and their subsequent reactions. One common approach is to start with the synthesis of the chromeno-pyrrole core, followed by the introduction of the benzyloxy and methoxy substituents. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing the reaction conditions for mass production. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(5-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It may have potential as a bioactive molecule, with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, including anti-inflammatory, anticancer, or antimicrobial activities.

    Industry: It may find use in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(5-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(Benzyloxy)-3-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine: This compound shares the benzyloxy and methoxyphenyl groups but has a different core structure.

    4,4’-Dimethoxy-4’'-boronic acid triphenylamine: This compound contains methoxy groups and a boronic acid moiety, making it chemically similar.

Uniqueness

1-[4-(Benzyloxy)-3-methoxyphenyl]-2-(5-methylpyridin-2-yl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is unique due to its combination of structural elements, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

Molecular Formula

C31H24N2O5

Molecular Weight

504.5 g/mol

IUPAC Name

1-(3-methoxy-4-phenylmethoxyphenyl)-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C31H24N2O5/c1-19-12-15-26(32-17-19)33-28(27-29(34)22-10-6-7-11-23(22)38-30(27)31(33)35)21-13-14-24(25(16-21)36-2)37-18-20-8-4-3-5-9-20/h3-17,28H,18H2,1-2H3

InChI Key

LRUZPQONCLXGQP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC(=C(C=C5)OCC6=CC=CC=C6)OC

Origin of Product

United States

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